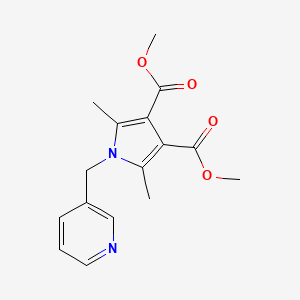
N-(2-fluoro-5-methylphenyl)-N'-1-naphthylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-fluoro-5-methylphenyl)-N'-1-naphthylurea" is a compound of significant interest in the field of organic chemistry, particularly in the study of urea derivatives and their applications. It represents a class of compounds that exhibit unique structural and chemical properties due to their distinct molecular composition.
Synthesis Analysis
The synthesis of similar urea derivatives involves multiple steps, typically starting with the formation of substituted thioureas followed by various chemical reactions to achieve the desired structure. For example, Saeed et al. (2015) synthesized 1-(1-naphthoyl)-3-(halo-phenyl) substituted thioureas as part of their study, demonstrating the complexity involved in synthesizing such compounds (Saeed et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using X-ray crystallography and spectroscopic methods. For instance, the X-ray crystal and molecular structures of similar thiourea compounds have revealed planar acylthiourea groups with specific conformations and intramolecular hydrogen bonds (Saeed et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of such urea derivatives are characterized by their ability to form intra- and intermolecular hydrogen bonds. These compounds exhibit extended hydrogen-bonding interactions involving the acylthiourea moiety, as observed in the studies by Saeed et al. (2015) (Saeed et al., 2015).
Physical Properties Analysis
The physical properties of such compounds can be studied through their thermal behavior and vibrational properties. Infrared and Raman spectroscopy, complemented by quantum chemical calculations, are typically used to analyze these properties, as seen in the work by Saeed et al. (2015) (Saeed et al., 2015).
Propiedades
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-12-9-10-15(19)17(11-12)21-18(22)20-16-8-4-6-13-5-2-3-7-14(13)16/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYRXSQADUNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylphenyl)-3-naphthalen-1-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(phenylethynyl)cyclohexyl]morpholine](/img/structure/B5636573.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5636575.png)
![{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5636585.png)




![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)
![methyl {3'-[(propionylamino)methyl]biphenyl-4-yl}carbamate](/img/structure/B5636619.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazol-2-amine](/img/structure/B5636630.png)


![4-{2-[(1,1-dioxido-1-benzothien-3-yl)thio]ethyl}morpholine](/img/structure/B5636675.png)
